molecular formula C18H21N3O4S B15045078 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide

4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide

Cat. No.: B15045078
M. Wt: 375.4 g/mol
InChI Key: FTFFGSFIZWGJIM-UHFFFAOYSA-N
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Description

4'-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide is a synthetic synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates both a biphenyl system and a sulfonamide functional group. The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets and is found in compounds with a wide range of activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties . The sulfonamide functional group is a cornerstone of drug discovery; antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway, thereby exerting a bacteriostatic effect . Beyond their antibacterial role, sulfonamides are also known to inhibit enzymes like carbonic anhydrase, which opens avenues for research in other therapeutic areas . The specific molecular architecture of this reagent, featuring an electron-withdrawing nitro group and a pyrrolidine-containing side chain, is designed to enhance its properties as a biochemical tool. The tertiary amine in the pyrrolidine moiety can influence the molecule's solubility and its interaction with enzyme active sites. This compound is primarily investigated as a potential enzyme inhibitor or a key intermediate in the synthesis of more complex bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential in developing novel pharmacological probes and investigating mechanisms of action against resistant pathogens .

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C18H21N3O4S/c22-21(23)17-7-3-15(4-8-17)16-5-9-18(10-6-16)26(24,25)19-11-14-20-12-1-2-13-20/h3-10,19H,1-2,11-14H2

InChI Key

FTFFGSFIZWGJIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps:

    Formation of the Biphenyl Sulfonamide Core: This can be achieved by sulfonation of biphenyl compounds followed by amination.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Functional Group Reaction Type Mechanism
Sulfonamide Hydrolysis/Nucleophilic SubstitutionAcidic/basic conditions cleave the sulfonamide, releasing the amine.
Nitro Group ReductionCatalytic hydrogenation (H₂/Pd) converts nitro to amine (NH₂).
Pyrrolidine Alkylation/QuaternizationReaction with alkyl halides under alkaline conditions forms quaternary ammonium salts.

Catalytic Mechanisms

Palladium-Catalyzed Cross-Coupling :

  • Suzuki Coupling :

    • Step 1 : Oxidative addition of aryl halide to Pd(0) → Pd(II) complex.

    • Step 2 : Transmetalation with boronic acid in the presence of a base (e.g., Na₂CO₃).

    • Step 3 : Reductive elimination forms the biphenyl core .

  • C–N Coupling :

    • Step 1 : Oxidative addition of aryl halide to Pd(0).

    • Step 2 : Coordination of the amine nucleophile.

    • Step 3 : Reductive elimination forms the C–N bond .

Reaction Optimization Parameters

Critical factors influencing reaction efficiency include:

Parameter Impact Typical Conditions
Temperature Higher temperatures accelerate reactions but may degrade sensitive groups80–120°C (Suzuki coupling)
Solvent Polar aprotic solvents (e.g., THF, DMSO) enhance catalytic activityTHF for Suzuki coupling
Catalyst Load Lower catalyst loadings (e.g., 1–2 mol%) improve cost-efficiencyPd(PPh₃)₄ (1 mol%)
Ligands Bidentate phosphines (e.g., Xantphos) enhance selectivity for hindered substratesXantphos for C–N coupling

Comparative Analysis with Similar Compounds

Compound Key Reaction Type Unique Feature
Sulfamethoxazole Hydrolysis of sulfonamideBroad-spectrum antibiotic
4'-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide Suzuki coupling + C–N couplingNovel biphenyl-pyrrolidine combination
N-(4-nitrophenyl)-N'-(pyridin-3-yl)urea Enzyme inhibition via nitro groupPotential for targeted catalytic inhibition

Stability and Characterization

The compound’s stability is assessed via:

  • Thermal Analysis : TGA/DSC to evaluate decomposition points.

  • Spectroscopic Methods :

    • FTIR : Confirms functional group integrity (e.g., sulfonamide S=O stretch).

    • NMR : Probes molecular structure and purity (¹H, ¹³C).

    • MS : Validates molecular weight (C₁₇H₂₀N₂O₃S; m/z = 364.12).

Scientific Research Applications

4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and sulfonamide groups on biological systems.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Implications

The compound’s structural analogs can be categorized based on backbone modifications, substituent variations, and functional group arrangements. Below is a comparative analysis using evidence-derived examples:

Table 1: Comparison of Structural Features
Compound Name / ID Core Structure Substituents Potential Functional Impact
Target Compound Biphenyl 4'-NO₂; N-linked 2-(pyrrolidin-1-yl)ethyl Enhanced solubility, targeted binding affinity
4-Methyl-N-[(E)-4-methyl-1-(4-methyl-phenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide Dihydropyridin-yl-idene 4-methylphenylsulfonyl; methyl groups on benzene and dihydropyridine rings Rigid conformation, potential π-π stacking
4'-(4-Imidazol-1-yl-phenoxy)-3'-nitro-... () Bipyridinyl Imidazole-phenoxy; nitro group; ethyl ester Increased hydrophobicity, varied electronic effects

Analysis of Substituent Effects

  • Nitro Group Position : The 4'-nitro group in the target compound contrasts with the 3'-nitro substitution in analogs. This positional difference may alter electronic effects (e.g., electron-withdrawing capacity) and steric interactions, influencing binding to hydrophobic pockets or redox-active sites .
  • Pyrrolidine vs. Piperidine/Imidazole : The 2-(pyrrolidin-1-yl)ethyl chain introduces a five-membered saturated ring, which may confer greater conformational flexibility compared to piperidine (six-membered) or imidazole (aromatic) substituents in compounds. This could enhance membrane permeability or reduce metabolic degradation .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural parallels suggest:

  • Enzyme Inhibition: The sulfonamide group may act as a zinc-binding motif in metalloenzyme inhibition (e.g., HDACs), similar to known sulfonamide-based drugs .

Biological Activity

The compound 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S. The compound features a biphenyl structure with a nitro group and a pyrrolidine moiety, which are significant for its biological interactions.

Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The presence of the pyrrolidine ring may enhance the compound's ability to penetrate biological membranes and interact with target proteins.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide have shown efficacy against various bacteria and fungi.

CompoundTargetIC50 (µM)Reference
4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamideE. coli15
Similar sulfonamidesS. aureus10

Antiviral Activity

Some sulfonamide compounds have demonstrated antiviral properties, particularly against viral RNA polymerases. The compound's structural components may facilitate binding to viral proteins, inhibiting their function.

CompoundVirus TypeEC50 (nM)Reference
4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamideHIV-124
Related compoundsHCV32.2

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamides, including our compound, showed that it inhibited the growth of E. coli and S. aureus effectively. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
  • Antiviral Screening : In a screening for antiviral agents targeting HIV-1, derivatives of biphenyl sulfonamides were tested in vitro, revealing significant antiviral activity with low cytotoxicity in mammalian cells.

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